molecular formula C19H23N3O B13019628 (2-(2-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone

(2-(2-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone

Cat. No.: B13019628
M. Wt: 309.4 g/mol
InChI Key: VBNBIFZHOUVEMM-UHFFFAOYSA-N
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Description

(2-(2-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a methylamino group and a piperidine ring, which is further connected to a phenylmethanone moiety. The intricate arrangement of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. Large-scale synthesis might utilize continuous flow reactors to maintain consistent reaction parameters and improve efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-(2-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology and Medicine

Its ability to interact with various enzymes and receptors makes it a candidate for drug development .

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for creating advanced polymers and coatings.

Mechanism of Action

The mechanism of action of (2-(2-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-(2-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone lies in its combined structural features, which confer distinct chemical properties and reactivity. The presence of both the piperidine and phenylmethanone groups enhances its versatility in various applications compared to similar compounds.

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

[2-[2-methyl-6-(methylamino)pyridin-3-yl]piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C19H23N3O/c1-14-16(11-12-18(20-2)21-14)17-10-6-7-13-22(17)19(23)15-8-4-3-5-9-15/h3-5,8-9,11-12,17H,6-7,10,13H2,1-2H3,(H,20,21)

InChI Key

VBNBIFZHOUVEMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC)C2CCCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

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